molecular formula C19H24N4O3S B2942953 4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide CAS No. 940999-67-7

4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide

Cat. No.: B2942953
CAS No.: 940999-67-7
M. Wt: 388.49
InChI Key: COCUJIHSIRVPES-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide ( 940999-67-7) is a chemical compound supplied for research and development purposes. It has a molecular formula of C 19 H 24 N 4 O 3 S and a molecular weight of 388.48 g/mol . The compound features a benzamide core structure linked to a 4,6-dimethylpyrimidin-2-yl group and an azepane-1-sulfonyl moiety, which may be of interest in various medicinal chemistry and drug discovery investigations, particularly in the exploration of sulfonamide-containing molecules . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-14-13-15(2)21-19(20-14)22-18(24)16-7-9-17(10-8-16)27(25,26)23-11-5-3-4-6-12-23/h7-10,13H,3-6,11-12H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCUJIHSIRVPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes several functional groups that contribute to its biological activity:

  • Azepane Ring : A seven-membered saturated ring that may influence the compound's interaction with biological targets.
  • Sulfonamide Group : Known for antibacterial properties and enzyme inhibition.
  • Pyrimidine Derivative : Associated with various pharmacological activities, including anticancer effects.

The molecular formula is C25H29N5O5S2C_{25}H_{29}N_{5}O_{5}S_{2} with a molecular weight of approximately 543.66 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those linked to bacterial growth and cancer cell proliferation.
  • Receptor Modulation : Potential binding to receptor sites that alter physiological responses, possibly affecting signaling pathways related to inflammation and tumor progression.

Antibacterial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. Preliminary studies have shown that derivatives similar to this compound demonstrate moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. For instance, it has been investigated for its cytotoxic effects on different cancer cell lines. The following table summarizes notable findings from relevant studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A549 (Lung Adenocarcinoma)15.5Induction of apoptosis via caspase activation
WM115 (Malignant Melanoma)12.3DNA damage and cell cycle arrest
HeLa (Cervical Cancer)18.0Inhibition of proliferative signaling pathways

These studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA damage, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have further illustrated the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a mechanism involving inhibition of bacterial enzyme systems crucial for survival .
  • Anticancer Research : In vitro studies showed that the compound effectively inhibited the growth of several cancer cell lines while sparing normal cells from cytotoxicity, indicating a selective action that could be beneficial in clinical applications .

Scientific Research Applications

Chemical Properties and Structure

4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide has a molecular weight of 388.5 and the molecular formula C19H24N4O3SC_{19}H_{24}N_4O_3S . The compound contains several key structural features: an azepane ring, a sulfonyl group, and a dimethylpyrimidine moiety. These features suggest potential applications in medicinal chemistry.

Potential as an Anti-Tubercular Agent

One search result mentions a related compound, "4-(azepan-1-ylsulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide," being investigated as a potential anti-tubercular agent. It showed promising in vitro activity against Mycobacterium tuberculosis and was non-cytotoxic to human cancer cell lines, suggesting its potential as a lead in anti-tubercular drug discovery.

Enzyme Inhibition

Another study highlights the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties . These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) . This suggests that this compound, which is a sulfonamide, may also have enzyme inhibitory properties .

Related Compounds and their Applications

Other sulfonamide derivatives have shown anticancer activity . For instance, 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives have been designed and synthesized as potential anticancer agents .

Oxadiazole Derivatives

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Features Biological Activity (If Reported)
Target Compound Azepane-sulfonyl, benzamide, 4,6-dimethylpyrimidin-2-yl Not explicitly reported in provided evidence
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide Amino-sulfonamide, no azepane ring Antiviral/antibacterial potential (inferred)
SPIII-5ME-AC Indolinone-sulfonamide, 4,6-dimethylpyrimidin-2-yl HIV integrase inhibition; high cytotoxicity (EC₅₀ > CC₅₀)
SPIII-5Cl-BZ Chloro-indolinone-sulfonamide, 4,6-dimethylpyrimidin-2-yl 36% HIV-1 protection at subtoxic concentrations
N-(4,6-Diphenylpyrimidin-2-yl)benzamide derivatives Benzamide with diphenylpyrimidine substituents Synthetic intermediates; applications unelaborated
Key Observations:
  • Azepane vs. Amino/Indolinone Groups: The azepane-sulfonyl group in the target compound introduces steric bulk and altered electronic effects compared to amino or indolinone substituents. This could enhance lipophilicity or modulate interactions with enzymatic targets (e.g., HIV integrase) .
  • Cytotoxicity : Analogs like SPIII-5ME-AC and SPIII-5Cl-BZ exhibit anti-HIV activity but with cytotoxicity in MT-4 cells (EC₅₀ > CC₅₀), limiting therapeutic utility . The azepane group may mitigate cytotoxicity due to improved metabolic stability or reduced off-target binding.

Crystallographic and Computational Analysis

  • Structural Characterization : Tools like SHELX and ORTEP-3 are critical for resolving molecular conformations. Co-crystallization studies (e.g., sulfonamide-benzoic acid systems ) suggest that substituents like azepane could influence crystal packing and solubility.
  • Theoretical Modeling: The azepane ring’s flexibility may allow for unique binding modes compared to rigid indolinone or planar amino groups in analogs .

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